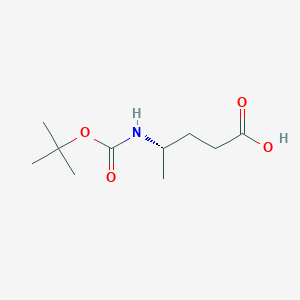
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid” involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of “(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid” contains a total of 33 bonds; 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .
Applications De Recherche Scientifique
Chemical Biology
- Application Summary : “(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid” serves as a building block for the synthesis of molecules that probe cellular processes.
- Methods of Application : By incorporating this amino acid into probes, researchers can study protein-protein interactions and investigate protein function.
- Results or Outcomes : Probes containing this compound can be designed to bind to specific proteins, aiding in the visualization and characterization of protein interactions within cells. Modified amino acids like this one can be introduced into proteins to study their function, stability, and localization within cells.
Synthesis of N-Heterocycles
- Application Summary : This compound can be used in the synthesis of N-heterocycles . N-heterocycles are cyclic compounds that contain at least one nitrogen atom in the ring structure. They are important structural motifs in many natural products and pharmaceuticals .
- Methods of Application : The Boc group can act as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . This allows for the controlled formation of N-heterocycles with specific stereochemistry .
- Results or Outcomes : This methodology provides access to structurally diverse N-heterocycles, which are important in the development of new drugs and materials .
Dual Protection of Amino Functions
- Application Summary : “(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid” can be used for the dual protection of amino functions . This is important in the synthesis of multifunctional targets, as amino functions often need to be protected during synthetic procedures .
- Methods of Application : The Boc group can be added to the amino group of the amino acid twice, resulting in a bis-protected amino function . This allows for the controlled addition and removal of protecting groups during complex synthetic procedures .
- Results or Outcomes : The use of dual Boc protection allows for the synthesis of complex molecules with multiple functional groups . This is important in the synthesis of pharmaceuticals and other complex organic molecules .
Synthesis of Sulfinimines
- Application Summary : This compound can be used in the synthesis of sulfinimines . Sulfinimines are important intermediates in the synthesis of amines and their derivatives .
- Methods of Application : The Boc group can act as a chiral auxiliary in the stereoselective synthesis of sulfinimines . This allows for the controlled formation of sulfinimines with specific stereochemistry .
- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Facilitated Cleavage of Protecting Groups
- Application Summary : “(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid” can be used for facilitated cleavage of protecting groups . This is important in the synthesis of complex molecules, as protecting groups often need to be removed during synthetic procedures .
- Methods of Application : The Boc group can be added to the amino group of the amino acid twice, resulting in a bis-protected amino function . This allows for the controlled addition and removal of protecting groups during complex synthetic procedures .
- Results or Outcomes : The use of facilitated cleavage allows for the synthesis of complex molecules with multiple functional groups . This is important in the synthesis of pharmaceuticals and other complex organic molecules .
Propriétés
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXURBKURNKE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
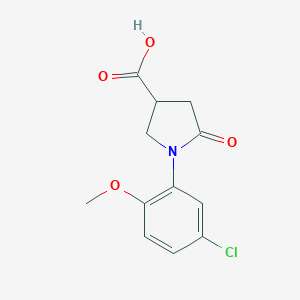
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
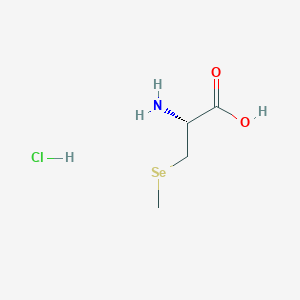

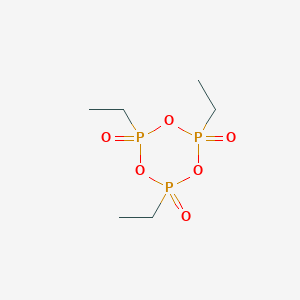

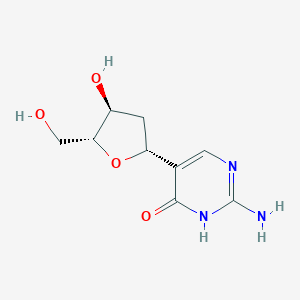
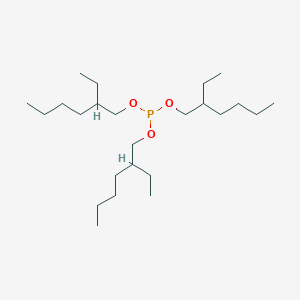

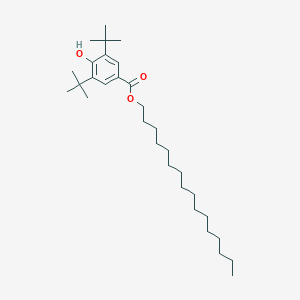
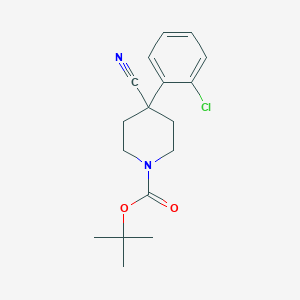
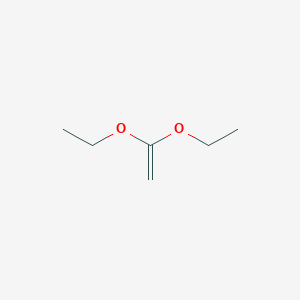
![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)